2-ethoxy-N-methylbenzamide

Overview

Description

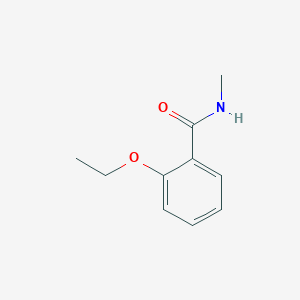

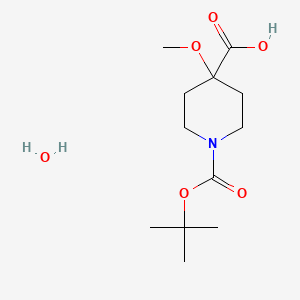

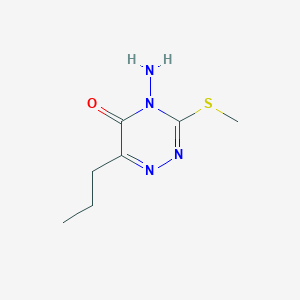

2-ethoxy-N-methylbenzamide is a chemical compound with the CAS Number: 21276-34-6 . It has a molecular weight of 179.22 and its IUPAC name is 2-ethoxy-N-methylbenzamide . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for 2-ethoxy-N-methylbenzamide is1S/C10H13NO2/c1-3-13-9-7-5-4-6-8 (9)10 (12)11-2/h4-7H,3H2,1-2H3, (H,11,12) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

2-ethoxy-N-methylbenzamide has a melting point of 53-55 degrees Celsius . It is a powder in physical form .Scientific Research Applications

Asymmetric Michael Addition in Organic Synthesis : 2-ethoxy-N-methylbenzamide derivatives have been used in organic synthesis, particularly in the thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides. This process enhances reactivity and enantioselectivity in the production of Michael adducts, important in pharmaceutical and agrochemical manufacturing (Inokuma, Hoashi, & Takemoto, 2006).

Potential in Dopamine Receptor Imaging : Derivatives of 2-ethoxy-N-methylbenzamide, such as [123I]IBZM, have been explored as central nervous system (CNS) D-2 dopamine receptor imaging agents. These derivatives can be potentially used for specific dopamine receptor localization and development of new dopamine receptor imaging agents (Murphy, Kung, Kung, & Billings, 1990).

Co-crystal Solvate Formation in Pharmaceutical Chemistry : Studies on co-crystal solvates involving 2-ethoxy-N-methylbenzamide have provided insights into molecular assembly and interactions. These investigations are crucial for understanding drug-drug interactions and the development of pharmaceutical formulations (Aitipamula, Chow, & Tan, 2010).

Photocatalytic Degradation Studies in Environmental Science : Research on the photocatalytic degradation of related compounds, like propyzamide, using TiO2-loaded adsorbent supports, provides insights into environmental applications. This research is significant for understanding the degradation of pollutants and developing effective environmental remediation strategies (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Catalysis in Chemical Manufacturing : The derivatives of 2-ethoxy-N-methylbenzamide have been used in catalytic processes to enhance the production efficiency of various chemicals, demonstrating their importance in industrial chemistry (Clegg, Elsegood, Eastham, Tooze, Wang, & Whiston, 1999).

Safety and Hazards

Mechanism of Action

Target of Action

It’s structurally similar to n-methylbenzamide, which is known to interact with phosphodiesterase .

Mode of Action

For instance, N-methylbenzamide analogues are known to act as potent inhibitors of certain enzymes .

Biochemical Pathways

Compounds like n-methylbenzamide, which it closely resembles, are known to affect various biochemical pathways, including those involving phosphodiesterase .

Result of Action

Similar compounds like n-methylbenzamide are known to inhibit certain enzymes, which can have various downstream effects .

properties

IUPAC Name |

2-ethoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-9-7-5-4-6-8(9)10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMUDFIWFHZKIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324324 | |

| Record name | 2-Ethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21276-34-6 | |

| Record name | NSC406398 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one](/img/structure/B1654115.png)

![Benzamide, N-[4-[(1,3-dioxobutyl)amino]-2,5-diethoxyphenyl]-](/img/structure/B1654120.png)

![1-[4-(2-Carbamoylphenyl)benzoyl]-N-ethylpyrrolidine-3-carboxamide](/img/structure/B1654123.png)

![3-Cyclopropyl-5-[1-[(3-methylimidazol-4-yl)methyl]pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B1654124.png)

![3-(2-fluorophenyl)-10-(quinoxalin-6-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B1654133.png)

![N-[(3R,4R)-3-Hydroxy-1-(1,3-thiazol-4-ylmethyl)piperidin-4-YL]quinoline-4-carboxamide](/img/structure/B1654135.png)